molecular formula C13H19NO4 B2690878 (1R,2S)-2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)cyclopropanecarboxylic acid CAS No. 1354235-88-3

(1R,2S)-2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)cyclopropanecarboxylic acid

Cat. No.: B2690878
CAS No.: 1354235-88-3
M. Wt: 253.298
InChI Key: HXCLLYRUIXUTKJ-VHSXEESVSA-N
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Description

(1R,2S)-2-(1-oxa-4-azaspiro[45]dec-4-ylcarbonyl)cyclopropanecarboxylic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)cyclopropanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a metal-catalyzed oxidative cyclization of an amide precursor.

    Introduction of the Cyclopropane Ring: The cyclopropane ring is introduced via a cyclopropanation reaction, which can be achieved using diazo compounds and transition metal catalysts.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, scalable reaction conditions, and cost-effective catalysts.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R,2S)-2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)cyclopropanecarboxylic acid is unique due to its combination of a spirocyclic core, cyclopropane ring, and carboxylic acid group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(1R,2S)-2-(1-oxa-4-azaspiro[4.5]decane-4-carbonyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c15-11(9-8-10(9)12(16)17)14-6-7-18-13(14)4-2-1-3-5-13/h9-10H,1-8H2,(H,16,17)/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCLLYRUIXUTKJ-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(CCO2)C(=O)C3CC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)N(CCO2)C(=O)[C@H]3C[C@H]3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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